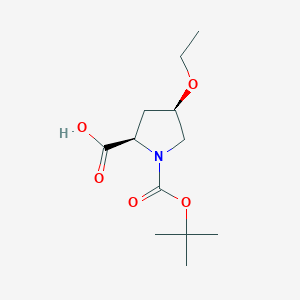
(4R)-1-(tert-butoxycarbonyl)-4-ethoxy-D-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound is often used as a building block in the synthesis of various biologically active molecules due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID typically involves the protection of the amine group using the tert-butoxycarbonyl (Boc) group. This protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are usually mild, and the process can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, HCl in methanol, oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.
Aplicaciones Científicas De Investigación
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and intermediates for various industrial applications
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-FLUORO-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID
- 1-(TERT-BUTOXYCARBONYL)-2-PYRROLIDINONE
Uniqueness
(2R,4R)-1-(TERT-BUTOXYCARBONYL)-4-ETHOXYPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific chiral configuration and the presence of both Boc and ethoxy groups. These features make it a versatile intermediate in the synthesis of various chiral and biologically active compounds.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(2R,4R)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 |
Clave InChI |
UPAHQJOZYJQXQX-RKDXNWHRSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
SMILES canónico |
CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















